Cas no 84624-17-9 (Fmoc-D-Val-OH)

Fmoc-D-Val-OH structure
Fmoc-D-Val-OH structure
Nombre del producto:Fmoc-D-Val-OH
Número CAS:84624-17-9
MF:C20H21NO4
Megavatios:339.38504576683
MDL:MFCD00062953
CID:60735
PubChem ID:87559420

Fmoc-D-Val-OH Propiedades químicas y físicas

Nombre e identificación

    • N-Fmoc-D-Valine
    • N-(9-fluorenylmethoxycarbonyl)-D-valine
    • Fmoc-D-Val-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-valine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl) amino)-3-methylbutanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-VALINE
    • FMOC-D-Valine
    • D-Fmoc-Val-Cl
    • FMOC-D-VAL
    • Fmoc-Val-OH
    • 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
    • D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • PubChem10061
    • (((9H-fluoren-9-yl)methoxy)carbonyl)-D-valine
    • KSC447S9T
    • UGNIYGNGCNXHTR-GOSISDBHSA-N
    • ANW-3
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine (ACI)
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-methylbutanoic acid
    • (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbutanoic acid
    • (R)-N-Fmoc-valine
    • 289: PN: US20070042401 PAGE: 37 claimed protein
    • 980: PN: WO2006135786 PAGE: 70 claimed protein
    • D-Fmoc-Valine
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-VALINE
    • 84624-17-9
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine; (R)-N-Fmoc-valine; 289: PN: US20070042401 PAGE: 37 Claimed Protein; 980: PN: WO2006135786 PAGE: 70 Claimed Protein; D-Fmoc-Valine; N-(9-Fluorenylmethoxycarbonyl)-D-valine
    • AKOS015922880
    • J-300297
    • MFCD00062953
    • AS-12719
    • Fmoc-D-Val-OH, >=98.0% (HPLC)
    • O10159
    • F0610
    • CS-W009835
    • EN300-650079
    • Q-101851
    • M03380
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
    • HY-W009119
    • 2VNB3QAH2H
    • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
    • SCHEMBL799720
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoic acid
    • MDL: MFCD00062953
    • Renchi: 1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
    • Clave inchi: UGNIYGNGCNXHTR-GOSISDBHSA-N
    • Sonrisas: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)C(C)C
    • Brn: 6489548

Atributos calculados

  • Calidad precisa: 339.147058g/mol
  • Carga superficial: 0
  • XLogP3: 4
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 6
  • Masa isotópica única: 339.147058g/mol
  • Masa isotópica única: 339.147058g/mol
  • Superficie del Polo topológico: 75.6Ų
  • Recuento de átomos pesados: 25
  • Complejidad: 470
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: White powder
  • Punto de fusión: 144.0 to 148.0 deg-C
  • Coeficiente de distribución del agua: Solubility in methanol (almost transparency). Slightly soluble in water.
  • PSA: 75.63000
  • Logp: 4.02520
  • Rotación específica: 17 º (c=1, DMF)
  • Disolución: Not determined

Fmoc-D-Val-OH Información de Seguridad

Fmoc-D-Val-OH Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-D-Val-OH PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
133538-100G
Fmoc-D-valine, 99%
84624-17-9 99%
100G
¥ 1526 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NJ662-25g
Fmoc-D-Val-OH
84624-17-9 98%
25g
¥114.0 2022-05-30
eNovation Chemicals LLC
D507982-5g
N-FMoc-D-Valine
84624-17-9 97%
5g
$110 2024-05-24
eNovation Chemicals LLC
D507982-10g
N-FMoc-D-Valine
84624-17-9 97%
10g
$120 2024-05-24
abcr
AB165288-100 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-valine, 95% (Fmoc-D-Val-OH); .
84624-17-9 95%
100g
€160.90 2023-05-08
Enamine
EN300-650079-0.25g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
84624-17-9 95%
0.25g
$19.0 2023-07-06
eNovation Chemicals LLC
D503815-100g
FMOC-D-Valine
84624-17-9 >95%
100g
$370 2024-05-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0610-5G
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine
84624-17-9 >98.0%(T)(HPLC)
5g
¥190.00 2024-04-15
abcr
AB165288-25 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-valine, 95% (Fmoc-D-Val-OH); .
84624-17-9 95%
25g
€89.30 2023-05-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H59570-1g
N-Fmoc-D-valine, 98%
84624-17-9 98%
1g
¥550.00 2023-03-01

Fmoc-D-Val-OH Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1,1-Dimethylethyl N-[(1R)-2-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-1-(1-methy… (reaction products with mercaptopropyl silica gel)
Referencia
Chromatographic enantiomer separation using 9-amino-9-(deoxy)-epiquinine-derived chiral selectors: control of chiral recognition via introduction of additional stereogenic centers
Maier, Norbert M.; Greco, Elisa; Petrovaj, Jan; Lindner, Wolfgang, Acta Chimica Slovenica, 2012, 59(3), 454-463

Métodos de producción 2

Condiciones de reacción
Referencia
Preparation of an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column for the enantioseparation of amino acids by nano-liquid chromatography
Xu, Dongsheng; Wang, Qiqin ; Sanchez-Lopez, Elena; Jiang, Zhengjin ; Marina, Maria Luisa, Journal of Chromatography A, 2019, 1593, 63-72

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: 1H-Imidazole, 1-butyl-2-methyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Ethanol ,  Water ;  360 min, 80 °C
Referencia
Anion Dependent Imidazolium Protic Ionic Liquid Catalyzed Solvent-Free General Strategy for Chemoselective Fmoc and Cbz Protection of Amines and Their Chiral Analogues
Chakraborty, Ankita; Purkait, Rakesh; De, Utpal C.; Maiti, Dilip K.; Majumdar, Swapan, ChemistrySelect, 2016, 1(11), 2668-2672

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referencia
Ureidopeptide-based Bronsted bases. Design, synthesis, and application to the catalytic enantioselective synthesis of β-amino nitriles from (arylsulfonyl)acetonitriles
Diosdado, Saioa; Lopez, Rosa; Palomo, Claudio, Chemistry - A European Journal, 2014, 20(21), 6526-6531

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  60 min, rt
1.2 Reagents: Methanol ;  10 min, rt
Referencia
Structure-Activity Relationship of Kahalalide F Synthetic Analogues
Jimenez, Jose C.; Lopez-Macia, Angel; Gracia, Carol; Varon, Sonia; Carrascal, Marta; et al, Journal of Medicinal Chemistry, 2008, 51(16), 4920-4931

Métodos de producción 6

Condiciones de reacción
Referencia
Preparation and evaluation of novel chiral stationary phases based on quinine derivatives comprising crown ether moieties
Wang, Dongqiang; Zhao, Jianchao; Wu, Haixia; Wu, Haibo; Cai, Jianfeng; et al, Journal of Separation Science, 2015, 38(2), 205-210

Métodos de producción 7

Condiciones de reacción
Referencia
Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography
Wang, Qiqin; Zhu, Peijie; Ruan, Meng; Wu, Huihui; Peng, Kun; et al, Journal of Chromatography A, 2016, 1444, 64-73

Fmoc-D-Val-OH Raw materials

Fmoc-D-Val-OH Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84624-17-9)Fmoc-D-Val-OH
A840880
Pureza:99%
Cantidad:500g
Precio ($):274.0